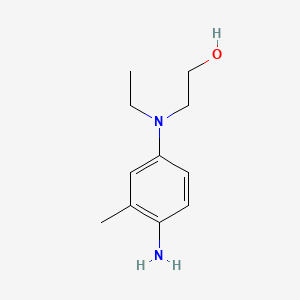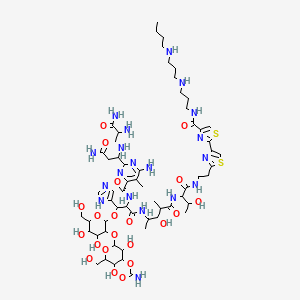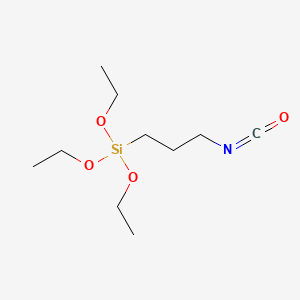
3-Isocyanatopropyltriethoxysilan
Übersicht
Beschreibung
3-Isocyanatopropyltriethoxysilane is an organosilicon compound with the chemical formula C10H21NO4Si . It is a colorless to yellowish liquid that is sensitive to moisture and hydrolyzes in the presence of water to form silanols, which can further react to produce siloxanes . This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications .
Wissenschaftliche Forschungsanwendungen
3-Isocyanatopropyltriethoxysilane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-Isocyanatopropyltriethoxysilane, also known as (3-Isocyanatopropyl)triethoxysilane or Triethoxy(3-isocyanatopropyl)silane, is primarily targeted towards compounds with active hydrogen atoms . It is used for the functionalization of these compounds .
Mode of Action
The compound interacts with its targets by forming silanols, which can react with themselves to produce siloxanes . This interaction results in changes that enhance the properties of the target compounds .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation of silanols and siloxanes . The downstream effects of these pathways include the enhancement of the properties of the target compounds .
Pharmacokinetics
It is known that the compound hydrolyzes in the presence of moisture . This property could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of silanols and siloxanes . These effects result in the enhancement of the properties of the target compounds .
Action Environment
Environmental factors, such as the presence of moisture, can influence the compound’s action, efficacy, and stability . For instance, the compound hydrolyzes in the presence of moisture, which can affect its ability to interact with its targets .
Biochemische Analyse
Biochemical Properties
Triethoxy(3-isocyanatopropyl)silane plays a significant role in biochemical reactions due to its bifunctional nature. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols, forming stable urea, urethane, and thiocarbamate linkages. This reactivity makes it useful for immobilizing biomolecules onto surfaces. For example, it can be used to attach enzymes or antibodies to silica or glass surfaces, enhancing their stability and activity. The ethoxysilyl groups can hydrolyze to form silanols, which can further condense to form siloxane bonds, facilitating the formation of stable, covalently bonded networks on inorganic substrates .
Cellular Effects
Triethoxy(3-isocyanatopropyl)silane has been shown to influence various cellular processes. It can enhance cell adhesion and proliferation when used to modify surfaces for cell culture. The compound’s ability to form stable bonds with cell surface proteins and extracellular matrix components can improve the biocompatibility of materials used in biomedical applications. Additionally, it can affect cell signaling pathways by modifying the surface properties of biomaterials, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Triethoxy(3-isocyanatopropyl)silane exerts its effects through covalent bonding interactions. The isocyanate group reacts with amino groups on proteins, forming stable urea linkages. This reaction can modify the activity of enzymes or other proteins by altering their structure or by immobilizing them on surfaces. The ethoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a stable network on inorganic substrates. These interactions can enhance the stability and activity of immobilized biomolecules, making Triethoxy(3-isocyanatopropyl)silane a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethoxy(3-isocyanatopropyl)silane can change over time due to its hydrolysis and condensation reactions. The compound is sensitive to moisture, and its isocyanate group can react with water to form urea derivatives, leading to a decrease in its reactivity over time. The silanol groups formed from the hydrolysis of ethoxysilyl groups can condense to form stable siloxane networks, which can enhance the long-term stability of the modified surfaces. These temporal effects are important to consider when using Triethoxy(3-isocyanatopropyl)silane in biochemical applications .
Dosage Effects in Animal Models
The effects of Triethoxy(3-isocyanatopropyl)silane in animal models can vary with different dosages. At low doses, it may enhance the biocompatibility and functionality of biomaterials used in implants or tissue engineering. At high doses, it can exhibit toxic effects, such as irritation or sensitization, due to the reactivity of the isocyanate group. It is important to carefully control the dosage to avoid adverse effects while maximizing the beneficial properties of the compound .
Metabolic Pathways
Triethoxy(3-isocyanatopropyl)silane is involved in metabolic pathways that include hydrolysis and condensation reactions. The ethoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds. These reactions are catalyzed by water and can be influenced by the presence of acids or bases. The isocyanate group can react with nucleophiles such as amines, forming stable urea linkages. These metabolic pathways are important for understanding the reactivity and stability of Triethoxy(3-isocyanatopropyl)silane in biochemical applications .
Transport and Distribution
Within cells and tissues, Triethoxy(3-isocyanatopropyl)silane is transported and distributed based on its interactions with biomolecules and cellular components. The compound can bind to cell surface proteins and extracellular matrix components, facilitating its localization to specific areas. Additionally, its hydrolysis and condensation reactions can influence its distribution within tissues, as the formation of siloxane networks can lead to the accumulation of the compound in certain regions .
Subcellular Localization
Triethoxy(3-isocyanatopropyl)silane can localize to specific subcellular compartments based on its interactions with biomolecules. The isocyanate group can react with amino groups on proteins, leading to its localization to areas with high protein concentrations. The hydrolysis and condensation of ethoxysilyl groups can also influence its subcellular localization, as the formation of siloxane networks can direct the compound to specific organelles or compartments. These localization effects are important for understanding the activity and function of Triethoxy(3-isocyanatopropyl)silane in biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosgene Method: One of the traditional methods involves the reaction of 3-aminopropyltriethoxysilane with phosgene.
Carbamate Method: Another method involves the reaction of 3-aminopropyltriethoxysilane with dimethyl carbonate or diethyl carbonate.
Industrial Production Methods
Industrial production often employs the carbamate method due to its relatively safer reaction conditions and the availability of raw materials. The process involves dissolving carbamate in a solvent, adding a catalyst, and cracking at high temperatures to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives.
Common Reagents and Conditions
Moisture: For hydrolysis reactions.
Amines and Alcohols: For substitution reactions.
Major Products
Silanols: Formed during hydrolysis.
Urea and Carbamate Derivatives: Formed during substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Chloropropyl)trimethoxysilane
Uniqueness
3-Isocyanatopropyltriethoxysilane is unique due to its isocyanate functional group, which provides high reactivity and versatility in forming stable urea linkages with nucleophiles. This makes it particularly useful in applications requiring strong adhesion and coupling properties .
Eigenschaften
IUPAC Name |
triethoxy(3-isocyanatopropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPKMWIYVTFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=C=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
153487-51-5 | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153487-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038847 | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Isocyanatopropyltriethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24801-88-5 | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24801-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxy(3-isocyanatopropyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024801885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3-isocyanatopropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXY(3-ISOCYANATOPROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR6002P6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of IPTES?
A1: The molecular formula of IPTES is C9H21NO4Si, and its molecular weight is 235.37 g/mol.
Q2: What are the key spectroscopic characteristics of IPTES?
A: IPTES shows characteristic peaks in FTIR spectroscopy, including the isocyanate group (N=C=O) at around 2270 cm-1 and Si-O-C stretching vibrations around 1000-1100 cm-1. [, , , , , ] 29Si NMR and 13C NMR can further confirm the structure and purity of synthesized IPTES. [, , , ]
Q3: How does IPTES enhance the properties of composite materials?
A: IPTES acts as a bridge between organic polymers and inorganic fillers. Its triethoxysilane group (Si(OC2H5)3) hydrolyzes to form silanol groups (Si-OH), which can condense with hydroxyl groups on inorganic surfaces like silica, zirconia, and titania. Meanwhile, the isocyanate group (N=C=O) readily reacts with hydroxyl or amine groups in organic polymers, forming strong urethane or urea linkages. This dual functionality improves the interfacial adhesion and dispersion of fillers, resulting in enhanced mechanical properties, thermal stability, and reduced water absorption in composite materials. [, , , , , , ]
Q4: Can you provide specific examples of IPTES applications in material science?
A4: IPTES is extensively used in:
- Dental composites: IPTES enhances the bonding strength between Bis-GMA based resins and fillers like BaSiO3, improving the mechanical strength and durability of dental fillings. [, ] It can also promote adhesion to silica-coated zirconia implant surfaces for enhanced stability. []
- Wood modification: IPTES grafting onto wood fibers followed by hydrolysis and condensation reactions enhances dimensional stability, reduces water absorption, and improves the mechanical properties of wood-based materials. [, ]
- Nanocomposites: IPTES aids in the functionalization of nanoparticles like silica, enabling their homogenous dispersion within polymer matrices for enhanced performance. [, , , , , , ] This is valuable in applications ranging from drug delivery systems to corrosion-resistant coatings.
Q5: How does the concentration of IPTES affect the properties of composites?
A: The concentration of IPTES plays a crucial role in material properties. Studies on dental composites show that optimal concentrations, typically around 0.1-1.0 vol%, result in the highest shear bond strengths. Higher concentrations can lead to excessive silane hydrolysis and condensation, forming a brittle interphase that negatively affects mechanical properties. [, ]
Q6: What are the advantages of using IPTES as a coupling agent compared to other silanes?
A6: IPTES offers distinct advantages:
- Hydrolytic stability: Compared to the commonly used 3-methacryloyloxypropyltrimethoxysilane (MPS), IPTES exhibits improved hydrolytic stability, crucial for long-term performance, particularly in moist environments. [, , ]
- Versatility: IPTES reacts with a broader range of functional groups, offering versatility in material design and modification. [, , , ]
- Formation of robust urea linkages: The reaction of IPTES with amines forms urea linkages, contributing to the enhanced strength and stability of composites. [, , ]
Q7: What are the potential limitations of using IPTES?
A:
- Hydrolysis control: The hydrolysis and condensation of IPTES need careful control as excessive reactions can lead to a brittle interface. [, ]
- Toxicity concerns: Isocyanates, in general, can pose health risks. Proper handling and processing techniques are crucial to minimize exposure and ensure safety. []
Q8: Are there any alternative coupling agents to IPTES?
A8: Yes, several alternatives exist, including:
- 3-Methacryloxypropyltrimethoxysilane (MPS): While widely used, it has lower hydrolytic stability compared to IPTES. [, , ]
- 3-Glycidoxypropyltrimethoxysilane (GPS): Offers different reactivity and can be advantageous in specific applications. []
Q9: What are the environmental considerations related to IPTES?
A: While IPTES itself hasn't been extensively studied for ecotoxicological impact, responsible manufacturing practices and waste management are essential to minimize potential environmental risks. Exploring biodegradable alternatives and efficient recycling strategies can contribute to sustainability. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
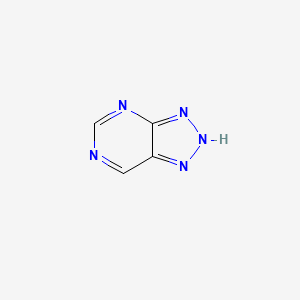
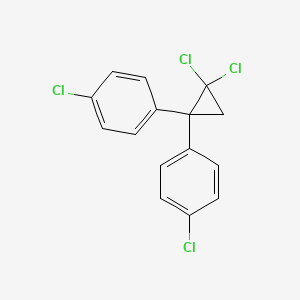
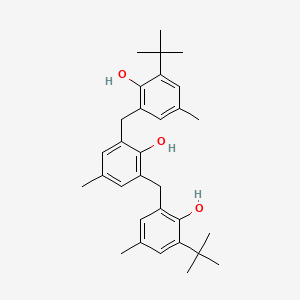
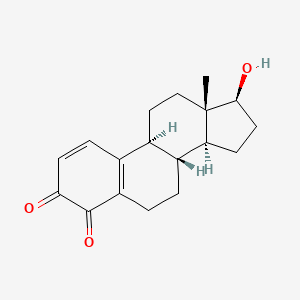
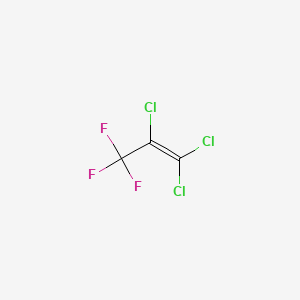


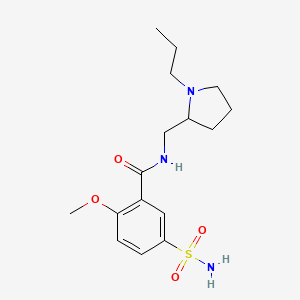
![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)

